molecular formula C14H18N5O6P B1195542 N(6)-Monobutyryl-2'-deoxycyclic adenosine monophosphate CAS No. 61866-09-9

N(6)-Monobutyryl-2'-deoxycyclic adenosine monophosphate

Cat. No. B1195542
CAS RN: 61866-09-9
M. Wt: 383.3 g/mol
InChI Key: PGBAADZFIQHGBW-IQJOONFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-Monobutyryl-2'-deoxycyclic adenosine monophosphate, also known as N(6)-Monobutyryl-2'-deoxycyclic adenosine monophosphate, is a useful research compound. Its molecular formula is C14H18N5O6P and its molecular weight is 383.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N(6)-Monobutyryl-2'-deoxycyclic adenosine monophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N(6)-Monobutyryl-2'-deoxycyclic adenosine monophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61866-09-9

Product Name

N(6)-Monobutyryl-2'-deoxycyclic adenosine monophosphate

Molecular Formula

C14H18N5O6P

Molecular Weight

383.3 g/mol

IUPAC Name

N-[9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide

InChI

InChI=1S/C14H18N5O6P/c1-2-3-10(20)18-13-12-14(16-6-15-13)19(7-17-12)11-4-8-9(24-11)5-23-26(21,22)25-8/h6-9,11H,2-5H2,1H3,(H,21,22)(H,15,16,18,20)/t8-,9+,11+/m0/s1

InChI Key

PGBAADZFIQHGBW-IQJOONFLSA-N

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@H]4[C@H](O3)COP(=O)(O4)O

SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC4C(O3)COP(=O)(O4)O

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC4C(O3)COP(=O)(O4)O

synonyms

MBD-CAMP
N(6)-monobutyryl-2'-deoxy cAMP
N(6)-monobutyryl-2'-deoxycyclic adenosine monophosphate

Origin of Product

United States

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